1-cyclopropanecarbonyl-1H-imidazole
CAS No.:
Cat. No.: VC4014875
Molecular Formula: C7H8N2O
Molecular Weight: 136.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H8N2O |
---|---|
Molecular Weight | 136.15 g/mol |
IUPAC Name | cyclopropyl(imidazol-1-yl)methanone |
Standard InChI | InChI=1S/C7H8N2O/c10-7(6-1-2-6)9-4-3-8-5-9/h3-6H,1-2H2 |
Standard InChI Key | AQCAJEDKFMTYOJ-UHFFFAOYSA-N |
SMILES | C1CC1C(=O)N2C=CN=C2 |
Canonical SMILES | C1CC1C(=O)N2C=CN=C2 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
1-Cyclopropanecarbonyl-1H-imidazole consists of a five-membered imidazole ring (containing two nitrogen atoms at positions 1 and 3) linked to a cyclopropanecarbonyl group via a ketone bridge. The cyclopropane ring introduces significant ring strain due to its 60° bond angles, enhancing the compound’s reactivity . The IUPAC name, cyclopropyl(imidazol-1-yl)methanone, reflects this arrangement .
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | C₇H₈N₂O | |
Molecular Weight | 136.15 g/mol | |
Exact Mass | 136.06374 Da | |
Topological Polar Surface Area | 34.89 Ų | |
LogP (Partition Coefficient) | 0.93 |
Physical Characteristics
The compound is a colorless to light yellow solid at room temperature. Its melting point range of 65–70°C and boiling point of ~324°C indicate moderate thermal stability . It is soluble in polar aprotic solvents (e.g., chloroform, dichloromethane) but insoluble in water, a property attributed to the hydrophobic cyclopropane moiety .
Synthetic Methodologies
Primary Synthesis Route
The most widely reported method involves reacting cyclopropanecarbonyl chloride with imidazole in the presence of a base such as triethylamine or sodium hydride :
The reaction proceeds via nucleophilic acyl substitution, where the imidazole’s nitrogen attacks the electrophilic carbonyl carbon.
Alternative Approaches
Chemical Reactivity and Functionalization
Electrophilic Reactivity
The carbonyl group in 1-cyclopropanecarbonyl-1H-imidazole is susceptible to nucleophilic attack. For example, amines can displace the imidazole moiety to form amides, while alcohols yield esters.
Cyclopropane Ring-Opening
Under acidic or oxidative conditions, the strained cyclopropane ring may undergo cleavage. For instance, reaction with bromine can lead to dibromocyclopropane derivatives, which are valuable intermediates in organic synthesis .
Coordination Chemistry
The imidazole nitrogen’s lone pair enables coordination to metal centers. This property has been exploited in catalysis, where the compound acts as a ligand in palladium-catalyzed cross-coupling reactions .
Biological and Pharmacological Applications
Enzyme Inhibition
The compound’s imidazole ring mimics histidine residues in enzyme active sites, enabling competitive inhibition. Studies highlight its potential as a BCL-2 inhibitor, a protein implicated in apoptosis regulation. Modifications to the cyclopropane or sulfanyl groups (e.g., in derivative EVT-2745083) enhance binding affinity to anti-apoptotic proteins, offering routes for cancer therapy.
Industrial and Materials Science Applications
Polymer Additives
Incorporating the compound into polymers improves thermal stability and electrical conductivity. For example, polyimide composites containing 1-cyclopropanecarbonyl-1H-imidazole show enhanced dielectric properties, suitable for flexible electronics .
Agrochemical Intermediates
The cyclopropane moiety’s reactivity facilitates synthesis of insecticides and herbicides. Derivatives with thiomethyl groups (e.g., Vulcanchem’s VC7697632) target insect nicotinic acetylcholine receptors.
Future Research Directions
Drug Delivery Systems
Encapsulation in liposomes or dendrimers could mitigate stability issues, enabling in vivo delivery for anticancer applications.
Catalysis Optimization
Exploring chiral variants of the compound may unlock asymmetric synthesis pathways for pharmaceuticals .
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